2-(methylsulfanyl)propanenitrile
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Overview
Description
2-(methylsulfanyl)propanenitrile is an organic compound with the molecular formula C4H7NS. It is characterized by the presence of a nitrile group (-CN) and a methylsulfanyl group (-SCH3) attached to a propane backbone. This compound is used in various scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(methylsulfanyl)propanenitrile can be synthesized through several methods. One common method involves the reaction of 2-bromo-2-methylpropane with sodium thiomethoxide, followed by the addition of sodium cyanide to introduce the nitrile group . The reaction conditions typically involve heating under reflux with ethanol as the solvent to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Sodium thiomethoxide, sodium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(methylsulfanyl)propanenitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These interactions can affect enzyme activity, protein binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(ethylsulfanyl)propanenitrile
- 2-(methylsulfanyl)butanenitrile
- 2-(methylsulfanyl)ethanenitrile
Uniqueness
2-(methylsulfanyl)propanenitrile is unique due to its specific combination of a nitrile group and a methylsulfanyl group on a propane backbone. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methylsulfanylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-4(3-5)6-2/h4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEZTYBWIUKAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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